Prevalence as the Primary Synthesis By-Product: Batch Analysis Data
N-Desmethyl Ibandronate is consistently identified as a major synthesis by-product, alongside N-despentyl ibandronate and N,N-dimethyl pamidronate, in all tested batches of Ibandronate sodium from two different manufacturers [1]. This finding confirms its status as a process-related impurity that must be monitored.
| Evidence Dimension | Impurity Prevalence and Regulatory Control Level |
|---|---|
| Target Compound Data | Present as a major impurity; individual impurity level <0.05% across 4 tested batches |
| Comparator Or Baseline | Total impurities: not specified; ICH-specified reporting threshold for impurities: 0.05% for a maximum daily dose ≤2g [2] |
| Quantified Difference | All tested batches contained less than 0.05% of N-Desmethyl Ibandronate, demonstrating it is controlled below the ICH reporting threshold in commercial material. |
| Conditions | HPLC-CAD analysis of four batches from two manufacturers, validated per ICH Q2(R1) [1]. |
Why This Matters
The quantitative data confirm N-Desmethyl Ibandronate as a critical quality attribute, and its control level (<0.05%) serves as a benchmark for quality control laboratories to assess batch purity against regulatory expectations.
- [1] Wahl O, Holzgrabe U. Impurity profiling of ibandronate sodium by HPLC-CAD. J Pharm Biomed Anal. 2015 Oct 10;114:254-64. doi: 10.1016/j.jpba.2015.06.002. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Step 4 version, dated 25 October 2006. View Source
